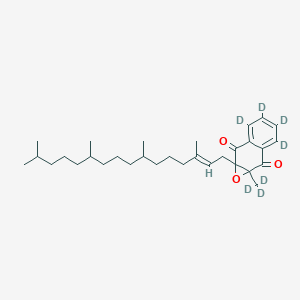

Vitamin K1 2,3-epoxide-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H46O3 |

|---|---|

Molecular Weight |

473.7 g/mol |

IUPAC Name |

3,4,5,6-tetradeuterio-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |

InChI |

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |

InChI Key |

KUTXFBIHPWIDJQ-VKXGTQFMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Gold Standard: Utilizing Vitamin K1 2,3-Epoxide-d7 for Precise Vitamin K Quantification

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Vitamin K1 2,3-epoxide-d7 as an internal standard for the accurate quantification of vitamin K1 and its primary metabolite, vitamin K1 2,3-epoxide, in biological matrices. This methodology is particularly crucial for pharmacokinetic and pharmacodynamic studies, especially in the context of anticoagulant therapies like warfarin (B611796).

Introduction: The Need for a Reliable Internal Standard

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation factors in the liver.[1] Its metabolism involves a critical cyclic pathway known as the vitamin K epoxide cycle.[2] Warfarin, a widely used anticoagulant, exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR), leading to an accumulation of vitamin K1 2,3-epoxide and a decrease in the active vitamin K hydroquinone (B1673460) required for coagulation factor synthesis.[3][4]

Accurate measurement of both vitamin K1 and vitamin K1 2,3-epoxide is therefore paramount for understanding the pharmacodynamics of warfarin and for the clinical management of patients.[3][4] However, the analysis of these lipophilic compounds in complex biological matrices such as plasma is challenging due to their low endogenous concentrations and potential for matrix interference.[3][5]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations during sample preparation and ionization in the mass spectrometer.[6] this compound, a deuterated analog of the analyte, is an ideal internal standard for the analysis of vitamin K1 2,3-epoxide due to its identical chemical and physical properties, ensuring it co-elutes and experiences the same matrix effects as the endogenous analyte. While deuterated vitamin K1 (vitamin K1-d7) is also commonly used as an internal standard for both vitamin K1 and its epoxide, the use of the specific deuterated epoxide provides the most accurate quantification for the metabolite.[3][7][8]

The Vitamin K Epoxide Cycle

The vitamin K cycle is a critical biochemical pathway for the post-translational modification of certain proteins, known as vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism. The cycle involves the conversion of vitamin K to its active form, its use in a carboxylation reaction, and its subsequent regeneration.

Below is a diagram illustrating the key steps in the vitamin K epoxide cycle.

Caption: The Vitamin K Epoxide Cycle.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of vitamin K1 and vitamin K1 2,3-epoxide in human plasma using a deuterated internal standard.

Sample Preparation

A robust sample preparation protocol is essential to extract the lipophilic vitamin K analogs from the complex plasma matrix and minimize interferences. A common and effective method involves protein precipitation followed by liquid-liquid extraction.

Protocol:

-

Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.[3]

-

Internal Standard Spiking: Add a small volume (e.g., 5-10 µL) of the internal standard working solution (containing Vitamin K1-d7 and/or this compound) to each plasma sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or ethanol (B145695) to precipitate plasma proteins. Vortex vigorously for 30-60 seconds.[9]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of n-hexane or cyclohexane (B81311) and vortex for 2 minutes to extract the analytes into the organic phase.[3]

-

Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of methanol (B129727) and water) for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the quantification of vitamin K1 and its epoxide at physiological concentrations.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[6] |

| Mobile Phase A | Water with 0.1% formic acid and 5mM ammonium (B1175870) formate[6] |

| Mobile Phase B | Methanol with 0.1% formic acid[6] |

| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometric Conditions:

| Parameter | Recommended Conditions |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode[3] |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transitions | See Table 1 below |

Table 1: Selected Reaction Monitoring (SRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Vitamin K1 | 451.5 | 187.3 | [3] |

| Vitamin K1 2,3-epoxide | 467.5 | 161.2 | [3] |

| Vitamin K1-d7 (IS) | 458.6 | 194.3 | [3] |

| This compound (IS) | 474.5 | 161.2 (or other specific fragment) | Predicted |

Note: The specific SRM transition for this compound may need to be optimized but is predicted based on the fragmentation pattern of the non-labeled compound.

Quantitative Data and Method Validation

A validated analytical method ensures reliable and reproducible results. The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for the analysis of vitamin K1 and its epoxide using a deuterated internal standard.

Table 2: Method Validation Parameters

| Parameter | Typical Performance | Reference |

| Linearity Range | 100 - 10,000 pg/mL | [3] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 100 pg/mL | [3] |

| Intra-day Precision (%CV) | < 15% | [6] |

| Inter-day Precision (%CV) | < 15% | [6] |

| Accuracy (% Bias) | Within ±15% |

Table 3: Extraction Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Vitamin K1 | 87.8 - 93.3 | 93.6 - 96.0 | [3] |

| Vitamin K1 2,3-epoxide | 91.0 - 96.9 | 96.3 - 100.1 | [3] |

| Vitamin K1-d7 (IS) | 92.0 | 95.5 | [3] |

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical process, from sample collection to data analysis.

Caption: Analytical workflow for vitamin K analysis.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and accurate approach for the simultaneous quantification of vitamin K1 and vitamin K1 2,3-epoxide in biological matrices. This methodology is indispensable for researchers and drug development professionals investigating the pharmacokinetics and pharmacodynamics of vitamin K and related therapeutics. The detailed protocols and performance data presented in this guide serve as a valuable resource for the implementation of this gold-standard analytical technique.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Separation of Vitamin K Compounds by LC-MS/MS Analysis | Phenomenex [phenomenex.com]

- 3. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. waters.com [waters.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

The Role of Vitamin K1 2,3-Epoxide-d7 in the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the vitamin K cycle, with a specific focus on the pivotal role of Vitamin K1 2,3-epoxide-d7 as an internal standard in the precise quantification of vitamin K metabolites. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical methodologies used to study this vital biochemical pathway.

Introduction: The Vitamin K Cycle

The vitamin K cycle is a critical enzymatic pathway essential for the post-translational modification of specific proteins, known as vitamin K-dependent proteins (VKDPs). This modification, the carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla), is fundamental for the biological activity of these proteins, which play crucial roles in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3]

The cycle involves the interconversion of three forms of vitamin K: quinone, hydroquinone (B1673460), and epoxide. The active form, vitamin K hydroquinone, is a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of Glu residues on VKDPs.[1][4][5] In this process, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. For the cycle to continue, vitamin K 2,3-epoxide must be reduced back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR).[1][6][7][8] This recycling mechanism allows for the reuse of vitamin K, highlighting the body's efficiency in utilizing this fat-soluble vitamin.

This compound: A Critical Tool for Quantitative Analysis

This compound is a deuterated form of Vitamin K1 2,3-epoxide. The incorporation of seven deuterium (B1214612) atoms creates a stable, heavy isotope-labeled version of the endogenous molecule. This key characteristic makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of this compound to a biological sample at the beginning of the experimental workflow, any loss of the target analyte (endogenous Vitamin K1 2,3-epoxide) during extraction, derivatization, or injection into the LC-MS/MS system can be accurately accounted for. The internal standard and the analyte exhibit nearly identical chemical and physical properties, ensuring they behave similarly throughout the analytical process. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification of the endogenous metabolite.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized LC-MS/MS methods for the analysis of vitamin K1 and its epoxide form in human plasma or serum. These methods often employ deuterated internal standards like this compound for accurate quantification.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Vitamin K1 and Vitamin K1 2,3-Epoxide

| Analyte | Linearity Range (pg/mL) | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Reference |

| Vitamin K1 | 100 - 10,000 | 30 | 100 | [1] |

| Vitamin K1 2,3-Epoxide | 100 - 10,000 | - | 100 | [7] |

| Vitamin K1 | 0.1 ng/mL - 1000 ng/mL | 50 | 0.1 ng/mL | [5] |

| Vitamin K1 2,3-Epoxide | 0.1 ng/mL - 1000 ng/mL | 50 | 0.1 ng/mL | [5] |

| Vitamin K1 | - | 5 | 30 | [9] |

| Vitamin K1 2,3-Epoxide | - | 8 | 50 | [9] |

Table 2: Precision of LC-MS/MS Methods for Vitamin K Metabolites

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Vitamin K1 | 0.207 - 7.83 | 3.39 - 5.75 | [10] |

| Vitamin K1 | 2.3 - 10.4 | 7.4 - 12.8 | |

| Menaquinone-4 | 3.2 - 14.3 | 8.7 - 15.2 | |

| Menaquinone-7 (B21479) | 6.0 - 11.1 | 7.2 - 13.2 |

Experimental Protocols

The following sections detail generalized methodologies for the quantification of Vitamin K1 and its 2,3-epoxide in human plasma or serum using LC-MS/MS with this compound as an internal standard. These protocols are based on common practices described in the scientific literature.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a widely used technique to isolate lipophilic vitamin K metabolites from complex biological matrices.[1]

Materials:

-

Human plasma or serum samples

-

This compound internal standard solution (in a suitable organic solvent)

-

Hexane (B92381) or Cyclohexane[7]

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 200-500 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution.[5]

-

Add ethanol to precipitate proteins and vortex thoroughly.[5]

-

Add hexane or cyclohexane (B81311) as the extraction solvent and vortex vigorously to ensure thorough mixing.[5][7]

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer containing the vitamin K metabolites to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water mixture) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5][7]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of vitamin K compounds.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[5]

-

Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is common.

-

Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ion mode is generally used for the detection of vitamin K metabolites.[5][7]

-

Scan Type: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.

-

SRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

Mandatory Visualizations

The Vitamin K Cycle

Caption: The enzymatic pathway of the Vitamin K cycle.

Experimental Workflow for Vitamin K Metabolite Analysis

Caption: A generalized experimental workflow for quantifying Vitamin K metabolites.

References

- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Improved method for the determination of vitamin K1 epoxide in human plasma with electrofluorimetric reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]

- 8. Simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population [PeerJ] [peerj.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Vitamin K1 Epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Vitamin K1 epoxide, with a focus on its deuterated form. Due to the limited direct availability of data for the deuterated analog, this paper presents the established properties of Vitamin K1 epoxide as a primary reference, with the explicit understanding that deuteration will minimally alter most of these characteristics, with the most significant change being an increase in molecular weight. This document also details relevant experimental protocols and the biochemical pathway central to the function of Vitamin K1 epoxide.

Physicochemical Properties

Deuterated Vitamin K1 epoxide is a synthetic derivative of Vitamin K1 epoxide where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic labeling is a powerful tool in metabolic studies, mass spectrometry-based quantification, and as an internal standard in analytical assays. While specific experimental data for the deuterated form is scarce in publicly available literature, its physicochemical properties can be inferred from the well-documented non-deuterated Vitamin K1 epoxide.

Table 1: Physicochemical Properties of Vitamin K1 Epoxide

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₃ | [1][2] |

| Molecular Weight | 466.7 g/mol | [1] |

| Monoisotopic Mass | 466.34469533 Da | [1] |

| Appearance | Colorless to yellow/green viscous liquid | |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml) | [2] |

| Polar Surface Area | 46.7 Ų | [1] |

| Rotatable Bond Count | 10 | [1] |

| Hydrogen Bond Acceptor Count | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| logP (Octanol-Water Partition Coefficient) | 10.1 | [1] |

| Storage Temperature | -20°C | |

| CAS Number | 25486-55-9 | [1][2] |

Note: The molecular weight and monoisotopic mass of deuterated Vitamin K1 epoxide will increase depending on the number of deuterium atoms incorporated.

The Vitamin K Cycle

Vitamin K1 epoxide is a critical intermediate in the Vitamin K cycle, a vital biochemical pathway for blood coagulation and bone metabolism.[3][4][5] This cycle facilitates the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues in vitamin K-dependent proteins.[3][5] The enzyme γ-glutamyl carboxylase (GGCX) utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH₂), as a cofactor for this carboxylation reaction.[5][6][7] During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide.[4][5][6] The enzyme Vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to vitamin K quinone, which is subsequently reduced to vitamin K hydroquinone, thus completing the cycle.[4][6][8][9] Warfarin, a common anticoagulant, inhibits VKOR, leading to an accumulation of vitamin K epoxide and a decrease in the production of active vitamin K-dependent clotting factors.[8][9]

Experimental Protocols

The analysis and purification of Vitamin K1 epoxide and related enzymes are crucial for research in this field. Below are summaries of common experimental methodologies.

Analysis of Vitamin K1 Epoxide by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of Vitamin K1 and its isomers, including the epoxide form.[10]

Table 2: Example HPLC Method for Vitamin K1 Epoxide Separation

| Parameter | Description | Source |

| Column | Hypersil Silica | [10] |

| Mobile Phase | Heptane with small amounts of polar modifiers | [10] |

| Detection | UV | |

| Sample Preparation | A test mixture of cis and trans vitamin K1 and trans-epoxy vitamin K1 can be prepared by mixing stock solutions. For example, a combined concentration of 70 µg/mL of vitamin K1 and 200 µg/mL of trans-epoxy vitamin K1. | [10] |

| Key Consideration | Adequate column equilibration is critical for reproducible retention times and selectivity in normal-phase separations. | [10] |

Analysis of Vitamin K1 Epoxide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the determination of Vitamin K1 epoxide in biological matrices like human serum.[11][12][13]

Table 3: Example LC-MS/MS Method for Vitamin K1 Epoxide in Serum

| Parameter | Description | Source |

| Sample Preparation | Use of lipase (B570770) in sample preparation can improve method performance. | [11][12][13] |

| Chromatography | Atypical fluorinated reversed-phase column with a logarithmic methanol (B129727) gradient. | [11][12][13] |

| Detection | Tandem mass spectrometry. | [11][12][13] |

| Precision | Overall precision (CVs) can range from 4.8% to 17.7%. | [11][12] |

| Working Range | 0.06–9.0 nmol/L for Vitamin K1 epoxide. | [11][12] |

Purification of Vitamin K Epoxide Reductase

The purification of Vitamin K epoxide reductase is essential for studying its structure and function. The following is a summarized protocol for its purification from bovine liver microsomes.[14][15]

Protocol Steps:

-

Solubilization: Microsomes are solubilized using 3-[3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).[14][15]

-

Chromatography: The solubilized enzyme is purified through a series of chromatographic steps:

-

Homogeneity Assessment: The purity of the final preparation is established by polyacrylamide slab gel electrophoresis in the presence of sodium dodecyl sulfate.[14][15]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of deuterated Vitamin K1 epoxide, primarily inferred from its non-deuterated counterpart. The central role of Vitamin K1 epoxide in the Vitamin K cycle is highlighted, along with established experimental protocols for its analysis and the purification of the key enzyme, VKOR. This information serves as a valuable resource for researchers and professionals in drug development and related scientific fields. Further research into the specific properties and synthesis of deuterated Vitamin K1 epoxide is warranted to expand its application as a powerful research tool.

References

- 1. Vitamin K1 2,3-epoxide | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]

- 14. Purification of a vitamin K epoxide reductase that catalyzes conversion of vitamin K 2,3-epoxide to 3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of a vitamin K epoxide reductase that catalyzes conversion of vitamin K 2,3-epoxide to 3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Warfarin Pharmacodynamics with Vitamin K1 2,3-Epoxide-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of warfarin (B611796), focusing on the utility of deuterated Vitamin K1 2,3-epoxide (d7-VKO) as a probe. Warfarin, a widely prescribed oral anticoagulant, exerts its therapeutic effect by inhibiting the Vitamin K cycle, a critical pathway for the activation of clotting factors. Understanding the precise molecular interactions and kinetics of this inhibition is paramount for optimizing warfarin therapy and developing novel anticoagulants. The use of stable isotope-labeled compounds like d7-VKO offers a powerful tool for elucidating these mechanisms with high specificity and sensitivity.

The Vitamin K Cycle and Warfarin's Mechanism of Action

Warfarin's anticoagulant effect is achieved by inhibiting Vitamin K epoxide reductase complex subunit 1 (VKORC1), a crucial enzyme in the Vitamin K cycle.[1][2] This cycle is responsible for the post-translational modification of vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[2][3] The gamma-glutamylation of these proteins is essential for their biological activity.

The Vitamin K cycle involves the conversion of vitamin K quinone to the active hydroquinone (B1673460) form by a quinone reductase.[4] The hydroquinone is a cofactor for gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (B1630785) residues on clotting factor precursors.[1] In this process, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (VKO).[1] VKORC1 then reduces VKO back to vitamin K quinone, allowing the cycle to continue.[1] Warfarin competitively inhibits VKORC1, leading to an accumulation of VKO and a depletion of the reduced form of vitamin K, thereby impairing the synthesis of functional clotting factors.[1][2]

Experimental Protocols for Investigating Warfarin Pharmacodynamics

The use of deuterated Vitamin K1 2,3-epoxide (d7-VKO) provides a powerful analytical tool to probe the activity of VKORC1 and the inhibitory effects of warfarin. Below are detailed methodologies for key experiments.

In Vivo Investigation of VKORC1 Activity using d7-VKO

This protocol describes an in vivo experiment to measure the conversion of d7-VKO to d7-Vitamin K1 (d7-VK1) in the presence and absence of warfarin. This directly assesses the activity of VKORC1 in a physiological setting.

Experimental Workflow:

Methodology:

-

Subject/Animal Model Preparation: Human subjects or animal models are divided into a control group and a warfarin-treated group. The warfarin group receives a clinically relevant dose of warfarin to achieve a target International Normalized Ratio (INR).[2]

-

d7-VKO Administration: A known amount of Vitamin K1 2,3-epoxide-d7 is administered, typically intravenously to ensure complete bioavailability.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Preparation and Extraction: Plasma is separated from the blood samples. A liquid-liquid extraction is performed to isolate d7-VKO and its metabolite, d7-VK1. A common method involves protein denaturation followed by extraction with a non-polar solvent like cyclohexane (B81311) or n-hexane.[5][6]

-

LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of d7-VKO and d7-VK1.

-

Chromatography: A reverse-phase C18 column is typically used for separation.[7]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[5][8] Selective Reaction Monitoring (SRM) is used for quantification. The mass transitions for d7-VKO and d7-VK1 would be monitored, which will be 7 mass units higher than their non-deuterated counterparts.

-

Data Presentation:

| Parameter | Control Group | Warfarin-Treated Group |

| d7-VKO Half-life (t½) | Value | Value |

| d7-VK1 Peak Concentration (Cmax) | Value | Value |

| Area Under the Curve (AUC) of d7-VK1 | Value | Value |

| Conversion Ratio (d7-VK1/d7-VKO) | Value | Value |

In Vitro Microsomal Assay for VKORC1 Inhibition

This protocol details an in vitro assay using liver microsomes, which are rich in VKORC1, to directly measure the inhibitory effect of warfarin on the conversion of d7-VKO to d7-VK1.

Experimental Workflow:

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from a suitable source (e.g., rat or human liver) through differential centrifugation.

-

Incubation: Microsomes are incubated with d7-VKO as the substrate in the presence of a reducing agent, such as dithiothreitol (B142953) (DTT), which is necessary for the in vitro activity of VKORC1.[8] A range of warfarin concentrations are added to different reaction tubes.

-

Reaction Termination and Extraction: The enzymatic reaction is stopped after a specific time, and the lipids, including d7-VKO and d7-VK1, are extracted.

-

LC-MS/MS Analysis: The amounts of d7-VKO and d7-VK1 in each sample are quantified by LC-MS/MS as described in the in vivo protocol.

-

Data Analysis: The rate of d7-VK1 formation is calculated for each warfarin concentration. The half-maximal inhibitory concentration (IC50) of warfarin is then determined by plotting the reaction velocity against the logarithm of the warfarin concentration.

Data Presentation:

| Warfarin Concentration (nM) | VKORC1 Activity (% of control) |

| 0 | 100 |

| Concentration 1 | Value |

| Concentration 2 | Value |

| Concentration 3 | Value |

| ... | ... |

| IC50 | Value |

Cell-Based Assay for VKORC1 Function and Warfarin Resistance

This protocol describes a cell-based assay to assess VKORC1 function and its inhibition by warfarin in a more physiologically relevant cellular environment.

Methodology:

-

Cell Culture and Transfection: A suitable human cell line, such as HEK293T, is used.[9] The cells are co-transfected with plasmids encoding human coagulation factor IX (FIX) and either wild-type or a variant of VKORC1.

-

Warfarin Treatment: The transfected cells are cultured in the presence of varying concentrations of warfarin.

-

Sample Collection: The cell culture medium is collected after a set incubation period.

-

FIX Activity Assay: The activity of secreted FIX in the culture medium is measured. This serves as a surrogate marker for VKORC1 activity, as the carboxylation and subsequent activity of FIX are dependent on a functional Vitamin K cycle within the cells.[9]

-

Data Analysis: The FIX activity is plotted against the warfarin concentration to determine the IC50 value.

Data Presentation:

| VKORC1 Genotype | Warfarin IC50 (nM) |

| Wild-Type | 24.7[10] |

| Val29Leu Variant | 136.4[10] |

| Val45Ala Variant | 152.0[10] |

| Leu128Arg Variant | 1226.4[10] |

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating warfarin pharmacodynamics.

Table 1: Pharmacokinetic Parameters of Warfarin

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2-6 hours | [11] |

| Volume of Distribution (Vd) | 10 L | [11] |

| Clearance (CL) | 0.2 L/hour | [11] |

| Elimination Half-life (t½) | ~35 hours | [11] |

Table 2: LC-MS/MS Parameters for Vitamin K Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Vitamin K1 (VK1) | 451.5 | 187.3 | [5] |

| Vitamin K1 2,3-Epoxide (VKO) | 467.5 | 161.2 | [5] |

| Vitamin K1-d7 (Internal Standard) | 458.6 | 194.3 | [5] |

Note: For d7-VKO and d7-VK1, the precursor and product ions would be shifted by approximately 7 m/z units compared to their non-deuterated counterparts.

Conclusion

The use of this compound as a research tool provides a highly specific and sensitive method for investigating the pharmacodynamics of warfarin. The experimental protocols outlined in this guide, from in vivo studies to in vitro and cell-based assays, allow for a comprehensive evaluation of VKORC1 inhibition. The quantitative data derived from these experiments are crucial for understanding the dose-response relationship of warfarin, elucidating mechanisms of resistance, and guiding the development of safer and more effective anticoagulant therapies. The logical workflows and signaling pathways, visualized through diagrams, offer a clear framework for designing and interpreting these critical pharmacodynamic studies.

References

- 1. Microsomal warfarin binding and vitamin K 2,3-epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry [mdpi.com]

- 6. R- and S-Warfarin inhibition of vitamin K and vitamin K 2,3-epoxide reductase activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Warfarin inhibition of vitamin K 2,3-epoxide reductase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Vitamin K Epoxide Reductase with Deuterated Standards

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K epoxide reductase (VKOR) is a critical integral membrane enzyme central to the vitamin K cycle.[1][2] Its primary function is to catalyze the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone (K), and subsequently to vitamin K hydroquinone (B1673460) (KH2).[3] This hydroquinone form is the essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which mediates the post-translational modification of vitamin K-dependent proteins (VKDPs).[1] These proteins are vital for several physiological processes, most notably blood coagulation, but also bone metabolism and signal transduction.[1][4]

Given its role as the direct target of the world's most prescribed oral anticoagulant, warfarin (B611796), a deep understanding of VKOR's mechanism of action is paramount for pharmacology and drug development.[2][3] VKOR inhibitors effectively reduce the pool of active vitamin K, which in turn diminishes the synthesis of functional clotting factors, thereby slowing blood coagulation.[4]

Studying the kinetics and inhibition of this membrane-bound enzyme presents significant analytical challenges. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable. The use of stable isotope-labeled internal standards, specifically deuterated forms of vitamin K and its metabolites, is the gold standard for achieving the accuracy and precision required for robust mechanistic studies. This guide details the mechanism of VKOR and provides a framework for its investigation using deuterated standards, from experimental design to data interpretation.

The Vitamin K Cycle and VKOR's Catalytic Role

The vitamin K cycle is a salvage pathway that occurs in the membrane of the endoplasmic reticulum, ensuring a continuous supply of the reduced cofactor KH2 for γ-carboxylation.[1]

-

Carboxylation and Epoxidation: GGCX utilizes KH2 as a cofactor to convert glutamate (B1630785) (Glu) residues on VKDPs to γ-carboxyglutamate (Gla). In this process, KH2 is oxidized to vitamin K epoxide (KO).[1]

-

First Reduction Step: VKOR catalyzes the reduction of KO back to vitamin K quinone (K).[2]

-

Second Reduction Step: The same enzyme, VKOR, then completes the cycle by reducing K to the active hydroquinone form, KH2.[2][3]

This cycle is potently inhibited by warfarin, which blocks VKOR's reductive steps, leading to an accumulation of KO and a depletion of KH2, thus impairing the function of vitamin K-dependent clotting factors.[4][5]

The Role of Deuterated Standards in VKOR Research

Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule like vitamin K creates a "heavy" version of the compound. While chemically almost identical to the native compound, its increased mass is easily differentiated by a mass spectrometer.

In the context of VKOR research, deuterated standards (e.g., d7-Vitamin K1) serve primarily as ideal internal standards for LC-MS/MS quantification.[6] Their utility stems from several key properties:

-

Co-elution: The deuterated standard has nearly identical chromatographic retention times to its native counterpart.

-

Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source, minimizing matrix effects.

-

Correction for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, derivatization) will be mirrored by a proportional loss of the deuterated standard, allowing for accurate correction.

This approach enables precise quantification of substrate turnover (KO to K) and product formation, which is essential for determining enzyme kinetics and inhibitor potency (e.g., IC50 values).

Quantitative Analysis of VKOR Activity and Inhibition

The use of deuterated standards in LC-MS/MS assays allows for highly accurate measurements of VKOR activity. A key area of investigation is understanding the potency of inhibitors like warfarin under different cellular conditions. The choice of reducing agent in in vitro assays has been shown to dramatically affect warfarin sensitivity.

Dithiothreitol (DTT) is a strong, non-physiological reducing agent that can fully reduce the enzyme's active site cysteines.[7] Glutathione (GSH) is a weaker, but physiologically relevant, reductant found in the endoplasmic reticulum.[8] Studies have shown that VKOR is significantly more sensitive to warfarin inhibition when the reaction is driven by GSH compared to DTT.[7] This suggests that the redox state of the enzyme is a critical determinant of inhibitor binding.

Table 1: Warfarin IC50 Values for Human VKORC1 Under Different Reducing Conditions

| Reductant | Warfarin IC50 (µM) | Description | Reference |

| Dithiothreitol (DTT) | ~2.5 µM | Strong, non-physiological reductant. Creates an artificially reduced enzyme state less sensitive to warfarin. | [7] |

| Glutathione (GSH) | ~0.02 µM (20 nM) | Physiologically relevant reductant. Maintains a redox state that is highly sensitive to warfarin. | [7][8] |

Data synthesized from published reports to illustrate the impact of assay conditions on inhibitor potency.

Experimental Protocols

Microsomal VKOR Activity Assay using LC-MS/MS

This protocol describes a typical in vitro assay to measure the conversion of Vitamin K epoxide (KO) to Vitamin K (K) by VKOR in microsomes, using a deuterated internal standard.

Materials:

-

Microsomes from cells overexpressing human VKORC1

-

Vitamin K1 epoxide (KO) substrate

-

Deuterated Vitamin K1 (e.g., d7-VK1) as internal standard

-

Reaction Buffer: 150 mM KCl, 200 mM HEPES, pH 7.5

-

Reductant: 5 mM DTT or 40 mM Reduced Glutathione (GSH)

-

Quenching/Extraction Solution: Isopropanol/Hexane (B92381) (3:2 v/v)

-

LC-MS/MS system with an appropriate C8 or C18 reverse-phase column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 500 µL of reaction buffer with the desired concentration of microsomal protein.

-

Substrate Addition: Add the KO substrate to a final concentration of 5 µM.

-

Initiation: Initiate the reaction by adding the chosen reductant (DTT or GSH). For inhibition studies, pre-incubate the microsomes with the inhibitor (e.g., warfarin) before adding the reductant.

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 60-120 minutes). The time should be within the linear range of the reaction.[7]

-

Quenching and Extraction: Stop the reaction by adding 1 mL of the isopropanol/hexane quenching solution. Add a known amount of deuterated Vitamin K1 internal standard.

-

Phase Separation: Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of mobile phase (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Monitor the specific mass transitions for the native product (K) and the deuterated internal standard.[8]

Data Analysis

The concentration of the product (K) is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this to a standard curve. Enzyme activity is then expressed as the rate of product formation (e.g., pmol/min/mg protein).

Conclusion

A thorough understanding of the mechanism of Vitamin K epoxide reductase is crucial for both basic science and clinical applications, particularly in the field of anticoagulation therapy. The inherent challenges of studying this integral membrane enzyme necessitate highly sensitive and specific analytical methods. The integration of deuterated standards into LC-MS/MS-based assays provides the required level of accuracy and precision to dissect VKOR's catalytic activity, explore its redox-dependent inhibition by drugs like warfarin, and screen for novel therapeutics. The methodologies outlined in this guide provide a robust framework for researchers aiming to further unravel the complexities of the vitamin K cycle.

References

- 1. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]

- 5. A quantum chemical study of the mechanism of action of Vitamin K epoxide reductase (VKOR) II. Transition states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Vitamin K1 2,3-Epoxide-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Vitamin K1 2,3-epoxide-d7. While specific quantitative in vivo metabolic data for the deuterated form is not extensively available in published literature, its metabolic pathway is understood to be analogous to that of the non-labeled Vitamin K1 2,3-epoxide. The primary use of Vitamin K1-d7 and its epoxide in research is as internal standards for mass spectrometry-based quantification of their endogenous, non-labeled counterparts due to their chemical and biological equivalence[1][2][3][4]. This guide synthesizes the established metabolic pathways and experimental methodologies, presenting a robust framework for understanding the in vivo behavior of this compound.

Core Metabolic Pathways

The metabolism of Vitamin K1 2,3-epoxide is central to the Vitamin K cycle, a critical process for blood coagulation and bone metabolism. The primary metabolic fate of the epoxide is its reduction back to Vitamin K1, which can then be further reduced to the active hydroquinone (B1673460) form. A secondary metabolic pathway involves the formation of hydroxylated metabolites.

The Vitamin K Epoxide Cycle

The Vitamin K cycle is a salvage pathway that regenerates Vitamin K for its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme is essential for the post-translational modification of specific glutamate (B1630785) residues to γ-carboxyglutamate (Gla) in a number of proteins, including crucial blood clotting factors[5]. During this carboxylation reaction, the active Vitamin K hydroquinone is oxidized to Vitamin K 2,3-epoxide[5].

The regeneration of Vitamin K from the epoxide is a two-step process catalyzed by the enzyme Vitamin K 2,3-epoxide reductase (VKOR), an integral membrane protein primarily located in the endoplasmic reticulum[6][7]. This enzyme is the target of anticoagulant drugs like warfarin[5].

The key steps in the cycle relevant to the metabolic fate of administered Vitamin K1 2,3-epoxide are:

-

Reduction to Vitamin K1: Vitamin K1 2,3-epoxide is reduced by VKOR to Vitamin K1 (quinone).

-

Reduction to Vitamin K1 Hydroquinone: Vitamin K1 is then further reduced to the active hydroquinone form, also by a reductase activity that can be carried out by VKOR or other cellular reductases[6].

Formation of Hydroxylated Metabolites

In addition to its recycling through the Vitamin K epoxide cycle, a portion of Vitamin K1 2,3-epoxide is metabolized to 3-hydroxy-2,3-dihydrovitamin K1. This metabolite is formed directly from the epoxide, not from the Vitamin K1 quinone. Its formation is particularly significant in warfarin-resistant rat strains.

Quantitative Analysis of In Vivo Metabolism

The following tables summarize quantitative data on the pharmacokinetics and tissue distribution of Vitamin K1 2,3-epoxide and related compounds from in vivo studies.

Table 1: Pharmacokinetic Parameters of Vitamin K1 and Vitamin K1 2,3-Epoxide in Human Plasma

| Parameter | Analyte | Value | Conditions | Reference |

| Terminal Half-life | Vitamin K1 | ~2.0 hours | Single 10 mg intravenous bolus dose | [8] |

| Terminal Half-life | Vitamin K1 2,3-epoxide | ~1.15 hours | Single 10 mg intravenous bolus dose | [8] |

| Terminal Half-life | Vitamin K1 2,3-epoxide | 14.7 hours | After pretreatment with phenprocoumon | [8] |

Table 2: In Vitro Reduction Rate of Vitamin K1 2,3-Epoxide in Rat Liver Microsomes

| Parameter | Value | Conditions | Reference |

| Reduction Rate | 0.47 nmoles/g liver/min | In vitro assay with rat liver microsomes | [9] |

Table 3: Tissue Distribution of Vitamin K Epoxide Reductase Activity in Rats

| Tissue | Relative Activity (compared to liver) | Reference |

| Kidney | ~1/20th | [10] |

| Adrenal | ~1/20th | [10] |

| Spleen | ~1/20th | [10] |

| Lung | ~1/20th | [10] |

| Testes | ~1/20th | [10] |

| Epididymis | ~1/20th | [10] |

Experimental Protocols

This section outlines a typical experimental protocol for an in vivo study of the metabolic fate of this compound, synthesized from methodologies reported in the literature.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats are a commonly used model.

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. For studies involving Vitamin K metabolism, a diet with a known and controlled Vitamin K content is crucial.

Administration of this compound

-

Formulation: this compound can be dissolved in a suitable vehicle, such as ethanol (B145695), and then diluted in a saline solution containing a solubilizing agent like polysorbate 80 for intravenous administration.

-

Dosage: The dosage will depend on the specific aims of the study. For tracer studies, a low dose is sufficient. For pharmacokinetic studies, a higher dose may be required to achieve detectable plasma concentrations.

-

Route of Administration: Intravenous (IV) injection is often used to ensure complete bioavailability and precise control over the administered dose.

Sample Collection

-

Blood: Blood samples are typically collected at multiple time points post-administration via a cannulated artery or vein to allow for serial sampling from the same animal. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA or citrate). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, heart, lung, pancreas) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until analysis.

-

Urine and Feces: For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

Sample Preparation and Analysis

-

Extraction:

-

Plasma/Serum: A common method involves protein precipitation with a solvent like ethanol or acetonitrile, followed by liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or cyclohexane[1][2].

-

Tissues: Tissues are first homogenized in a suitable buffer. The homogenate is then subjected to a similar extraction procedure as plasma, often with additional cleanup steps like solid-phase extraction (SPE) to remove interfering lipids.

-

-

Analytical Method:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the quantification of Vitamin K1, its epoxide, and their deuterated analogs in biological matrices due to its high sensitivity and specificity[1][2][3][4].

-

Chromatography: Reversed-phase chromatography using a C18 or a specialized column is typically employed to separate the analytes from endogenous interferences[1].

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, a transition for Vitamin K1-d7 could be m/z 458.6 → 194.3[1][2].

-

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Vitamin K1 2,3-Epoxide

Caption: Metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo Study

Caption: Typical experimental workflow for an in vivo study.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K epoxide and quinone reductase activities. Evidence for reduction by a common enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin K 2,3-epoxide reductase and the vitamin K-dependent gamma-carboxylation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic interconversion of vitamin K1 and vitamin K1 2,3-epoxide in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin K epoxide reductase activity in the metabolism of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue distribution and warfarin sensitivity of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Vitamin K1 2,3-epoxide-d7 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary stability characteristics of Vitamin K1 2,3-epoxide-d7 in biological matrices. Given the limited direct research on the deuterated form, this document extrapolates from studies on the endogenous compound, a standard and accepted practice in the field of bioanalysis. This guide is intended to assist researchers in designing robust analytical methods and ensuring sample integrity during preclinical and clinical studies.

Introduction to Vitamin K1 2,3-epoxide and its Deuterated Analog

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation proteins. In a vital metabolic process known as the Vitamin K epoxide cycle, Vitamin K1 is converted to its inactive metabolite, Vitamin K1 2,3-epoxide.[1] This cycle is crucial for the post-translational modification of specific proteins involved in blood clotting.[2][3]

This compound is the deuterium-labeled version of this metabolite and is frequently employed as an internal standard in quantitative bioanalysis using mass spectrometry. Its stability is paramount for the accuracy and reliability of these analytical methods. The primary degradation pathways for Vitamin K1 and its metabolites involve oxidation and photodegradation.[4][5]

Experimental Protocols

Robust assessment of analyte stability is a critical component of bioanalytical method validation. Below are detailed methodologies for key stability experiments, adapted from various studies on Vitamin K1 and other endogenous compounds.

Sample Preparation for Stability Assessment

Biological matrices such as human plasma or serum require careful preparation to ensure the stability of this compound.

-

Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA or citrate).

-

Protection from Light: From the point of collection, all samples must be protected from light by using amber tubes or by wrapping tubes in aluminum foil, as Vitamin K1 is highly susceptible to photodegradation.[5][6]

-

Plasma/Serum Separation: Centrifuge the blood samples at approximately 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma or serum.

-

Storage: Immediately after separation, store the plasma or serum samples frozen at -20°C or preferably at -80°C for long-term stability.[7]

Stability Testing Procedures

The following are standard stability tests performed during bioanalytical method validation.

-

Objective: To determine the stability of the analyte after repeated freezing and thawing cycles.

-

Procedure:

-

Use a set of quality control (QC) samples at low and high concentrations in the relevant biological matrix.

-

Freeze the samples at -20°C or -80°C for at least 24 hours.

-

Thaw the samples completely at room temperature.

-

Refreeze the samples for at least 12 hours.

-

Repeat this cycle for a specified number of times (typically 3-5 cycles).

-

After the final thaw, process the samples and analyze them alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.

-

Note: It is generally recommended to avoid repeated freeze-thaw cycles for samples containing Vitamin K.[7]

-

-

Objective: To assess the stability of the analyte in the biological matrix at room temperature for a period equivalent to the expected sample handling and processing time.

-

Procedure:

-

Use low and high concentration QC samples.

-

Thaw the samples and keep them at room temperature (approximately 20-25°C) for a specified duration (e.g., 4, 8, or 24 hours).

-

After the specified time, process and analyze the samples with a fresh calibration curve and control QC samples.

-

-

Objective: To evaluate the stability of the analyte under the intended long-term storage conditions.

-

Procedure:

-

Prepare a sufficient number of low and high concentration QC samples.

-

Store the samples at the intended storage temperature (e.g., -20°C or -80°C).

-

At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples for analysis.

-

Analyze the stored QC samples against a freshly prepared calibration curve and control QC samples.

-

-

Objective: To determine the stability of the analyte when exposed to light.

-

Procedure:

-

Expose low and high concentration QC samples to a controlled light source (e.g., UV or fluorescent light) for a defined period.

-

A parallel set of samples should be kept in the dark under the same temperature conditions to serve as a control.

-

After the exposure period, analyze both sets of samples.

-

Note: Vitamin K1 degrades rapidly when exposed to UV light.[5]

-

Data Presentation: Stability of Vitamin K1 and its Epoxide

The following tables summarize the available quantitative and qualitative stability data for Vitamin K1 and its 2,3-epoxide. It is assumed that the deuterated form (d7) exhibits similar stability.

Table 1: Summary of Storage and Handling Stability of Vitamin K1 and its Epoxide

| Stability Parameter | Matrix/Vehicle | Storage Condition | Duration | Analyte | Finding |

| Long-Term Storage | Stock Solution | -20°C | 1 month | Vitamin K1 2,3-epoxide | Stable.[8] |

| Stock Solution | -80°C | 6 months | Vitamin K1 2,3-epoxide | Stable.[8] | |

| Serum/Plasma | -20°C or -80°C | < 3-6 months | Vitamin K | Recommended for stability.[7] | |

| Photostability | Formulation | UV light (254 nm) | - | Vitamin K1 | Rapid decomposition.[5] |

| Formulation | Room light (clear glass) | - | Vitamin K1 | Slower decomposition.[5] | |

| Formulation | Amber glass bottle | 30 days | Vitamin K1 | Stable.[5] | |

| Freeze-Thaw | Serum | Repeated cycles | - | Vitamin K | Avoid repeated cycles.[7] |

Table 2: Stability of Vitamin K1 in Different Formulations (as a proxy for inherent stability)

| Vehicle | Storage Container | Temperature | Stability (Recovery >90%) |

| Sterile Water for Injection | Amber Glass Bottle | Refrigerated | 105 days[9] |

| Sterile Water for Injection | Amber Plastic Syringe | Refrigerated | 14 days[9] |

| SyrPalta™ | Amber Plastic Syringe | Refrigerated | 7 days[10] |

| Cherry Syrup | Amber Plastic Syringe | Refrigerated | 24 hours[10] |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

The Vitamin K Epoxide Cycle

This diagram illustrates the metabolic pathway of Vitamin K1, highlighting the conversion to and from its 2,3-epoxide form.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow of a typical stability study for a deuterated internal standard in a biological matrix.

Conclusion and Recommendations

While direct stability data for this compound in biological matrices is not extensively published, the available information on the non-deuterated analog provides a strong basis for best practices. The key takeaways for ensuring the stability of this analyte are:

-

Protection from Light: This is the most critical factor. All samples should be handled in a manner that minimizes light exposure at all stages, from collection to analysis.

-

Temperature Control: For long-term storage, -80°C is preferable to -20°C. Thawed samples should be processed promptly and not left at room temperature for extended periods.

-

Minimize Freeze-Thaw Cycles: Aliquoting samples into single-use vials upon initial processing is highly recommended to avoid the potential degradation associated with repeated freezing and thawing.

By adhering to these principles and conducting thorough validation studies as outlined in this guide, researchers can confidently use this compound as a reliable internal standard in their bioanalytical assays.

References

- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Vitamin K1 2,3-epoxide (HMDB0002972) [hmdb.ca]

- 3. Vitamin K 2,3-epoxide reductase and the vitamin K-dependent gamma-carboxylation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processes and Interactions Impacting the Stability and Compatibility of Vitamin K and Gold Nanoparticles | MDPI [mdpi.com]

- 5. Influence of DL methionine and sodium metabisulphite on the photostability of vitamin k1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. "Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated" by Jessica Huffman, Stacy D. Brown et al. [dc.etsu.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Revolutionizing Vitamin K Analysis: A High-Throughput LC-MS/MS Method for the Simultaneous Determination of Vitamin K1 and Vitamin K1 2,3-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vitamin K1 and its primary metabolite, vitamin K1 2,3-epoxide, in human plasma. The use of a deuterated internal standard, vitamin K1 2,3-epoxide-d7, ensures high accuracy and precision, making this protocol ideal for clinical research, pharmacokinetic studies, and drug development applications.

The accurate measurement of vitamin K1 and its epoxide is crucial for understanding the vitamin K cycle, which is essential for blood coagulation and bone metabolism.[1][2] This analytical method addresses the challenges of low endogenous concentrations and potential matrix interferences by employing a streamlined sample preparation procedure and highly selective mass spectrometric detection.

Experimental Protocols

This section provides a detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of vitamin K1 and vitamin K1 2,3-epoxide.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of the analytes from plasma.

-

To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ethanol (B145695) containing the internal standard (this compound at a final concentration of 10 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% methanol (B129727) in water with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing excellent resolution between vitamin K1 and its more polar epoxide metabolite.

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm) maintained at 40 °C.[3]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4]

-

Mobile Phase B: Methanol with 0.1% formic acid.[4]

-

Gradient Program:

-

0-2 min: 70% B

-

2-14 min: Linear gradient from 70% to 98% B

-

14-14.1 min: Return to 70% B

-

14.1-15 min: Re-equilibration at 70% B

-

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) is used for detection and quantification.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions: The specific precursor and product ion pairs for each analyte and the internal standard are monitored.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method, demonstrating its suitability for high-throughput analysis.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Vitamin K1 | 451.5 | 187.2 |

| Vitamin K1 2,3-epoxide | 467.5 | 161.2 |

| This compound (IS) | 474.5 | 161.2 |

Note: The precursor ion for this compound is inferred based on the addition of 7 Da to the non-deuterated form. The product ion is expected to be the same as the non-deuterated form as the deuterium (B1214612) atoms are on the epoxide ring which is not fragmented.

Table 2: Method Performance Characteristics

| Parameter | Vitamin K1 | Vitamin K1 2,3-epoxide |

| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

Visualizations

The following diagrams illustrate the key processes and relationships described in this application note.

Caption: Experimental workflow for the LC-MS/MS analysis of Vitamin K1 and its epoxide.

Caption: Simplified diagram of the Vitamin K cycle.

References

- 1. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS | MDPI [mdpi.com]

- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

Application Note: Quantification of Vitamin K1 2,3-epoxide in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K is a family of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and calcium binding in bones and other tissues.[1] The vitamin K cycle, a critical metabolic pathway occurring primarily in the liver, involves the conversion of vitamin K to its hydroquinone (B1673460) form, which acts as a cofactor for the gamma-glutamyl carboxylase enzyme.[2] This enzyme carboxylates specific glutamic acid residues on vitamin K-dependent proteins, activating them. In this process, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide.[1][2] The epoxide is then recycled back to vitamin K by the enzyme vitamin K epoxide reductase (VKOR).[2][3]

Inhibition of VKOR by antagonists like warfarin (B611796) leads to an accumulation of vitamin K1 2,3-epoxide in the blood.[3] Therefore, quantifying its levels is crucial for pharmacodynamic studies of anticoagulants and for assessing vitamin K status. However, the analysis is challenging due to the lipophilic nature of the compound and its low endogenous concentrations in plasma.[4] This application note details a robust and sensitive method for the sample preparation and quantification of Vitamin K1 2,3-epoxide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a combination of protein precipitation (PP) and liquid-liquid extraction (LLE) to isolate Vitamin K1 2,3-epoxide and its stable isotope-labeled internal standard (IS), Vitamin K1-d7, from human plasma.[5][6] The extract is then concentrated and analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for accurate quantification.

Materials and Reagents

-

Biological Matrix: Human plasma (collected in K2-EDTA tubes)

-

Analytes and Standards:

-

Vitamin K1 2,3-epoxide

-

Vitamin K1-d7 (Internal Standard)

-

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ethanol (B145695) (HPLC grade)[7]

-

Hexane (B92381) or Cyclohexane (B81311) (HPLC grade)[6][8]

-

Ultrapure water

-

Formic Acid

-

Ammonium Formate

-

-

Equipment:

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Precision pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Experimental Protocol

-

Preparation of Standards:

-

Prepare stock solutions of Vitamin K1 2,3-epoxide and Vitamin K1-d7 (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 5 pg/mL to 10,000 pg/mL).

-

Prepare a working solution of the internal standard (Vitamin K1-d7) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation:

-

Thaw human plasma samples on ice. Protect samples from light throughout the procedure.[3]

-

Pipette 200–500 µL of plasma into a microcentrifuge tube.[4][9]

-

Spike the sample with a small volume (e.g., 5-20 µL) of the Vitamin K1-d7 internal standard working solution.

-

Add 1.5 mL of a protein precipitation solvent like acetonitrile or ethanol to the tube.[4][9]

-

Vortex the mixture vigorously for 20-60 seconds to ensure complete protein precipitation.[4][9]

-

Add 4 mL of hexane or cyclohexane for liquid-liquid extraction and vortex again for 1 minute.

-

Centrifuge the tubes at approximately 4000 rpm for 10 minutes to separate the layers.[4]

-

Carefully transfer the upper organic layer (hexane/cyclohexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 50 °C).[4]

-

Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 1:3 water/methanol or a similar composition).[4][9]

-

Vortex briefly, transfer the solution to an autosampler vial, and inject a small volume (e.g., 5-20 µL) into the LC-MS/MS system.[4][9]

-

Workflow Diagram

Caption: Overview of the sample preparation workflow.

The Vitamin K Cycle

The following diagram illustrates the metabolic pathway involving Vitamin K1 and its epoxide, highlighting the step inhibited by warfarin.

Caption: The metabolic cycle of Vitamin K.

Data and Results

The described sample preparation method, when coupled with a sensitive LC-MS/MS system, yields excellent quantitative performance. The following tables summarize typical method validation parameters compiled from published literature.

Table 1: Method Performance Characteristics

| Parameter | Vitamin K1 2,3-epoxide | Vitamin K1 (for reference) | Reference(s) |

| Linearity Range (pg/mL) | 50 - 10,000 | 100 - 10,000 | [8] |

| LLOQ (pg/mL) | 2.5 - 5 | 50 - 250 | [9] |

| Recovery (%) | Not specified | 82.3 - 110.6 | [8] |

| Inter-day Precision (%CV) | < 15% | 7.0 - 11.1 | [8] |

Table 2: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference(s) |

| Vitamin K1 2,3-epoxide | 467.2 | 161.1 / 449.6 | 17 / 10 | [9] |

| Vitamin K1-d7 (IS) | 458.3 | 193.8 | 23 | [9] |

Conclusion

The protocol presented provides a reliable and high-throughput solution for the quantification of Vitamin K1 2,3-epoxide in human plasma.[4] The combination of protein precipitation and liquid-liquid extraction effectively removes matrix interferences, while the use of a stable isotope-labeled internal standard ensures accuracy and precision.[5][10] This method is well-suited for clinical research, pharmacokinetic/pharmacodynamic studies, and drug development applications requiring sensitive and accurate measurement of this key vitamin K metabolite.

References

- 1. Vitamin K - Wikipedia [en.wikipedia.org]

- 2. Vitamin K Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]

- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bevital.no [bevital.no]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. waters.com [waters.com]

Application Note: High-Efficiency Liquid-Liquid Extraction of Vitamin K1 2,3-epoxide-d7 from Human Serum

Introduction

Vitamin K1 2,3-epoxide is the oxidized form of Vitamin K1 (phylloquinone) and a key intermediate in the Vitamin K cycle. Monitoring its levels in serum is crucial for understanding the pharmacodynamics of anticoagulants like warfarin (B611796) and for research into vitamin K metabolism.[1][2] Vitamin K1 2,3-epoxide-d7, a deuterated analog, is commonly used as an internal standard in mass spectrometry-based quantification to ensure accuracy and precision.[2][3] This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of this compound from human serum, suitable for downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle

This protocol employs a liquid-liquid extraction technique to isolate the lipophilic this compound from the complex serum matrix. The procedure begins with protein precipitation to release the analyte from protein binding. Subsequently, a water-immiscible organic solvent is used to selectively extract the analyte from the aqueous serum sample. The organic phase, containing the analyte, is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.

Experimental Protocols

Materials and Reagents

-

Human Serum

-

This compound standard

-

Methanol (B129727) (HPLC grade)

-

Ethanol (B145695) (HPLC grade)[4][5]

-

Hexane (B92381) (HPLC grade)[4][5] or Cyclohexane (B81311) (HPLC grade)[1][2]

-

Deionized Water

-